4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

説明

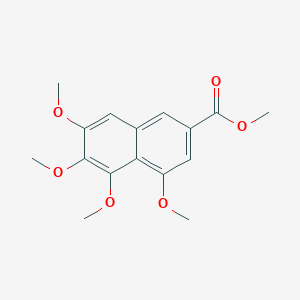

4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester (CAS: 2981-92-2) is a methoxy-substituted naphthalene derivative with the molecular formula C₁₆H₁₈O₆ and a molecular weight of 306.31 g/mol . Its structure features a naphthalene core substituted with four methoxy groups at positions 4, 5, 6, and 7, along with a methyl ester at the 2-carboxylic acid position.

特性

分子式 |

C16H18O6 |

|---|---|

分子量 |

306.31 g/mol |

IUPAC名 |

methyl 4,5,6,7-tetramethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O6/c1-18-11-8-10(16(17)22-5)6-9-7-12(19-2)14(20-3)15(21-4)13(9)11/h6-8H,1-5H3 |

InChIキー |

MKUUUHRINZMZKK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OC)C(=O)OC |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester generally involves:

- Construction of the naphthalene core with appropriate methoxy substitutions.

- Introduction of the carboxylic acid functionality at position 2.

- Esterification of the carboxylic acid to the methyl ester.

Key Synthetic Routes

Synthesis via Methoxynaphthoic Acid Precursors

One classical approach to preparing methoxy-substituted naphthoic acid esters involves starting from methoxynaphthoic acids, which are synthesized through condensation and cyclization reactions such as the Stobbe condensation. For example, derivatives like 4,5,6,8-tetramethoxynaphthoic acid have been synthesized by condensation of 3,4-dimethoxybenzaldehyde with ethyl succinate, followed by cyclization and functional group manipulation to achieve the desired substitution pattern.

The methyl ester is then obtained by esterification of the carboxylic acid group, typically using acidic methanol or other esterification reagents.

Esterification of Aromatic Carboxylic Acids

A patented method for esterifying aromatic carboxylic acids involves heating the acid with a mixture containing methylating agents under controlled conditions. This process can be adapted to 4,5,6,7-tetramethoxynaphthalene-2-carboxylic acid to yield the methyl ester.

Lewis Acid-Catalyzed Rearrangement and Acyl Shift

Recent research has demonstrated the use of Lewis acid-mediated acyl shifts in oxabenzonorbornadienes to access substituted naphthoic acid esters, including methoxy-substituted derivatives. This method involves a 1,2-acyl shift followed by rearomatization and hydrolytic workup to afford the desired naphthoic acid esters, which can be further esterified to methyl esters.

This approach allows access to novel substitution patterns and can be tuned by varying the substituents on the aromatic ring to favor the formation of 2-substituted naphthoic acid esters.

Detailed Preparation Procedure Example

Based on literature data and patent disclosures, a representative preparation method is as follows:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde + ethyl succinate | Stobbe condensation to form substituted intermediate | 70-85 | Requires base catalyst (e.g., sodium ethoxide) |

| 2 | Cyclization under acidic conditions | Formation of methoxynaphthoic acid derivative | 65-80 | Acidic medium promotes ring closure |

| 3 | Esterification with methanol + acid catalyst | Conversion of acid to methyl ester | 75-90 | Typical catalysts: sulfuric acid or HCl gas |

| 4 | Purification by silica gel chromatography | Isolation of pure this compound | — | Solvent systems such as ethyl acetate/hexane |

This sequence aligns with classical synthetic organic chemistry routes for aromatic esters and is supported by spectroscopic characterization (NMR, IR, MS) confirming structure and purity.

Mechanistic Insights and Research Discoveries

Spectroscopic Confirmation

NMR spectroscopy studies have confirmed the substitution pattern on the naphthalene ring, with characteristic chemical shifts influenced by the peri-effect and the electron-donating methoxy groups, especially at positions 4,5,6,7. The presence of the methyl ester group is confirmed by the singlet corresponding to the methyl protons in the 3.5–4.0 ppm range (1H NMR).

Lewis Acid-Mediated Acyl Shift Mechanism

The Lewis acid-catalyzed acyl shift mechanism involves:

- Coordination of the Lewis acid to the oxygen of the oxabenzonorbornadiene.

- A 1,2-acyl migration to form a rearranged intermediate.

- Rearomatization by proton loss.

- Hydrolytic cleavage to yield the hydroxy-naphthoic acid ester.

This mechanism was supported by trapping of acyl radicals with TEMPO and light/dark experiments, indicating radical intermediates and light sensitivity during the reaction.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stobbe Condensation + Cyclization | 3,4-Dimethoxybenzaldehyde, ethyl succinate | Base catalyst, acidic cyclization, esterification with MeOH/H+ | Well-established, high yield | Multi-step, requires purification |

| Lewis Acid-Catalyzed Acyl Shift | Oxabenzonorbornadienes substituted with methoxy groups | Lewis acid (e.g., boron trifluoride), hydrolysis | Novel substitution patterns, mechanistic insight | Sensitive to substituents, moderate yields |

| Direct Esterification | 4,5,6,7-Tetramethoxynaphthoic acid | Methanol, acid catalyst, heat | Simple, direct conversion | Requires pure acid precursor |

化学反応の分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

科学的研究の応用

2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other materials.

作用機序

The mechanism by which 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

類似化合物との比較

Table 1: Structural and Functional Group Comparison

Key Observations :

- The tetramethoxy substitution pattern in the target compound distinguishes it from partially hydrogenated analogues (e.g., 5,6,7,8-tetrahydro derivatives), which exhibit reduced aromaticity and altered electronic properties .

- Functional group variations (ester vs. aldehyde, nitrile, or carboxylic acid) significantly impact reactivity and biological activity. For instance, the methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Data for Ester Derivatives

Key Observations :

- Chain length in ester derivatives (e.g., oxalic vs. malonic acid esters) correlates with inhibitory potency. Malonic acid esters (longer chain) exhibit 2-fold greater activity against E. coli DNA gyrase than oxalic acid esters .

- Hydrolysis of esters to carboxylic acids (e.g., compound (S)-7) enhances activity, suggesting that the free carboxylic acid group improves target binding . This implies that the methyl ester in the target compound may serve as a prodrug or synthetic intermediate.

Steric and Electronic Effects :

- In contrast, partially hydrogenated derivatives (e.g., 5,6,7,8-tetrahydro compounds) exhibit greater conformational flexibility, which may enhance binding to biological targets .

生物活性

4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester (TMN) is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TMN is characterized by its naphthalene backbone substituted with four methoxy groups and a methyl ester functional group. Its molecular formula is , with a molecular weight of approximately 306.31 g/mol. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Anticancer Properties

Research indicates that TMN exhibits anticancer properties. It has been shown to inhibit specific enzymes and signaling pathways critical for cancer cell proliferation. In vitro studies suggest that TMN can induce apoptosis in various cancer cell lines, potentially through the modulation of metabolic pathways involved in cell survival and growth.

Case Study:

A study demonstrated that TMN significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase-3 and caspase-9, indicating the induction of intrinsic apoptosis pathways.

Anti-inflammatory Effects

TMN also shows promise in anti-inflammatory applications. Its interaction with biological targets suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for further research in the treatment of inflammatory diseases.

The biological activity of TMN is attributed to its ability to interact with various biomolecules:

- Enzyme Modulation: TMN may act as an inhibitor or modulator of key enzymes involved in cancer metabolism.

- Signal Transduction Interference: It can interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

- Hydrolysis Reaction: The ester group can undergo hydrolysis, releasing the corresponding acid which may have additional biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes TMN's structural features compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Naphthalenecarboxylic acid methyl ester | Lacks methoxy groups | Different reactivity profile |

| 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester | Similar methoxy substitution | Variations in biological activity |

| 1-Naphthalenecarboxylic acid 4,5,6-tetramethoxy-, methyl ester | Positional isomer | Distinct chemical properties due to positional changes |

| 2-Naphthalenecarboxylic acid 4,5-dimethoxy-, methyl ester | Fewer methoxy groups | Altered solubility and reactivity |

The presence of multiple methoxy groups in TMN significantly enhances its solubility and reactivity compared to these similar compounds.

Applications in Research and Industry

TMN has several applications across different fields:

- Medicinal Chemistry: As a potential lead compound for developing new anticancer or anti-inflammatory drugs.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Biological Studies: Investigating enzyme interactions and metabolic pathways relevant to disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。